An In-depth Technical Guide to the Chemical Properties of 1-(3-(Allyloxy)phenyl)urea
An In-depth Technical Guide to the Chemical Properties of 1-(3-(Allyloxy)phenyl)urea
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure and Identification
1-(3-(Allyloxy)phenyl)urea possesses a core phenylurea scaffold substituted at the meta-position with an allyloxy group.
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IUPAC Name: 1-(3-(prop-2-en-1-yloxy)phenyl)urea
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Molecular Formula: C₁₀H₁₂N₂O₂
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Molecular Weight: 192.22 g/mol
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CAS Number: Not assigned.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 1-(3-(Allyloxy)phenyl)urea. These values are estimations based on the properties of structurally similar compounds and computational models.
| Property | Predicted Value | Notes |
| Melting Point | 130-150 °C | Phenylurea has a melting point of 147 °C. The allyloxy substituent may slightly alter this. |
| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to hydrogen bonding capabilities of the urea group. |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). | The urea moiety contributes to polarity and hydrogen bonding, while the phenyl and allyl groups add nonpolar character. |
| pKa | ~13-14 | The urea protons are weakly acidic. |
| LogP | ~2.5 | An estimation indicating moderate lipophilicity. |
Synthesis
The most common and efficient method for the synthesis of N-aryl ureas is the reaction of an appropriately substituted aniline with an isocyanate. For 1-(3-(Allyloxy)phenyl)urea, the proposed synthesis involves the reaction of 3-(allyloxy)aniline with a source of isocyanate.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 1-(3-(Allyloxy)phenyl)urea.
Detailed Experimental Protocol
This protocol is a general procedure adapted from the synthesis of similar phenylurea compounds. Optimization may be required to achieve the best results.
Materials:
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3-(Allyloxy)aniline
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Potassium isocyanate (KNCO)
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Concentrated Hydrochloric Acid (HCl)
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Water (deionized)
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Ethanol
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Activated Carbon
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(allyloxy)aniline (1 equivalent) in a 1:1 mixture of water and ethanol.
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To this solution, add concentrated hydrochloric acid (1.1 equivalents) dropwise while stirring.
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In a separate beaker, prepare a solution of potassium isocyanate (1.2 equivalents) in water.
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Slowly add the potassium isocyanate solution to the stirred solution of the 3-(allyloxy)aniline hydrochloride.
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Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
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Collect the crude product by vacuum filtration and wash it with cold water.
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For purification, recrystallize the crude product from an ethanol/water mixture. If the product is colored, a small amount of activated carbon can be added during recrystallization to decolorize the solution.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization:
The structure and purity of the synthesized 1-(3-(Allyloxy)phenyl)urea should be confirmed by spectroscopic methods:
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¹H NMR: Expected signals would include aromatic protons, protons of the allyl group (vinylic and methylene), and the NH protons of the urea group.
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¹³C NMR: Will show distinct signals for the aromatic carbons, the carbons of the allyl group, and the carbonyl carbon of the urea.
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IR Spectroscopy: Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the urea (around 1650 cm⁻¹), and C-O-C stretching of the ether linkage.
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Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound should be observed.
Reactivity and Chemical Behavior
The chemical reactivity of 1-(3-(Allyloxy)phenyl)urea is dictated by its functional groups: the urea moiety, the aromatic ring, and the allyloxy group.
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Urea Group: The urea functionality can participate in hydrogen bonding, which influences its physical properties like melting point and solubility. The NH protons are weakly acidic and can be deprotonated by strong bases.
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Aromatic Ring: The phenyl ring is activated towards electrophilic substitution by the electron-donating allyloxy and urea groups. Reactions such as halogenation, nitration, and sulfonation would be directed to the ortho and para positions relative to these activating groups.
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Allyl Group: The double bond in the allyl group can undergo typical alkene reactions such as addition of halogens, hydrogenation, and epoxidation.
Potential Biological Activity and Mechanism of Action
While there is no specific biological data for 1-(3-(Allyloxy)phenyl)urea, the phenylurea class of compounds is known for a wide range of biological activities.
Herbicidal Activity
Many phenylurea derivatives are potent herbicides. Their primary mechanism of action is the inhibition of photosynthesis at the photosystem II (PSII) complex.
Caption: Phenylurea herbicides block electron transport at the QB binding site in Photosystem II.
By binding to the D1 protein of the PSII complex, phenylureas block the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). This inhibition leads to a buildup of reactive oxygen species, causing lipid peroxidation and ultimately cell death in susceptible plants.
Other Potential Biological Activities
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Insecticidal Activity: Some phenylurea derivatives act as insect growth regulators by inhibiting chitin synthesis, a crucial component of the insect exoskeleton.
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Anticancer Activity: Certain substituted phenylureas have been investigated for their potential as anticancer agents, often targeting specific kinases involved in cell signaling pathways.
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Cytokinin-like Activity: Some N,N'-diphenylureas exhibit cytokinin-like activity, promoting cell division and differentiation in plants.
Safety and Handling
Detailed toxicological data for 1-(3-(Allyloxy)phenyl)urea is not available. However, as with any chemical compound, it should be handled with care in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
1-(3-(Allyloxy)phenyl)urea is a substituted phenylurea with predictable chemical properties based on its constituent functional groups. This guide provides a framework for its synthesis, characterization, and potential applications. The diverse biological activities associated with the phenylurea scaffold suggest that this compound could be a valuable candidate for screening in agrochemical and pharmaceutical research. Further experimental investigation is warranted to fully elucidate its specific chemical and biological profile.
